REACTION_SMILES
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[CH3:13][n:14]1[n:15][c:16]([CH:19]2[CH2:20][N:21]([C:24]([O:25][C:26]([CH3:27])([CH3:28])[CH3:29])=[O:30])[CH2:22][CH2:23]2)[n:17][n:18]1.[F:1][c:2]1[cH:3][n:4][cH:5][c:6]([CH:7]2[CH2:8][CH2:9][NH:10][CH2:11]2)[cH:12]1.[F:31][c:32]1[cH:33][c:34]([CH:35]2[CH2:36][CH2:37][N:38]([C:39]([O:40][C:41]([CH3:42])([CH3:43])[CH3:44])=[O:45])[CH2:46]2)[cH:47][n:48][cH:49]1>>[CH3:13][n:14]1[n:15][c:16]([CH:19]2[CH2:20][NH:21][CH2:22][CH2:23]2)[n:17][n:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1nnc(C2CCN(C(=O)OC(C)(C)C)C2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cncc(C2CCNC2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(c2cncc(F)c2)C1
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Name
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Type
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product
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Smiles
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Cn1nnc(C2CCNC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |